Thiophene-2-acetamide
Overview
Description
Thiophene-2-acetamide is a heterocyclic organic compound containing a thiophene ring substituted with an acetamide group at the second position Thiophene itself is a five-membered ring consisting of four carbon atoms and one sulfur atom
Mechanism of Action
Target of Action
Thiophene-2-acetamide is a derivative of thiophene, a heterocyclic compound that has been the focus of many scientists due to its potential as a biologically active compound Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . They interact with various receptors, especially against cyclooxygenase (COX) and lipoxygenase (LOX) .
Mode of Action
It is known that thiophene derivatives interact with their targets, leading to various biological effects . For instance, some thiophene derivatives are known to inhibit COX and LOX enzymes, which play a crucial role in inflammation .
Biochemical Pathways
The inhibition of cox and lox enzymes by thiophene derivatives can affect the arachidonic acid pathway, which plays a significant role in inflammation .
Pharmacokinetics
The design of effective, potent, and novel agents with better pharmacodynamic and pharmacokinetic properties is a pressing need .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties . For instance, they can inhibit COX and LOX enzymes, affecting the arachidonic acid pathway and leading to anti-inflammatory effects .
Action Environment
The synthesis of thiophene derivatives can be influenced by various factors, including the choice of substrates and the conditions of the reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiophene-2-acetamide can be synthesized through several methods. One common approach involves the reaction of thiophene-2-carboxylic acid with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds as follows:
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Formation of Thiophene-2-carbonyl Chloride:
- Thiophene-2-carboxylic acid is treated with thionyl chloride to form thiophene-2-carbonyl chloride.
- Reaction conditions: Reflux in an inert atmosphere.
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Amidation:
- The thiophene-2-carbonyl chloride is then reacted with ammonia or an amine to form this compound.
- Reaction conditions: Room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Thiophene-2-acetamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound N-oxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can yield thiophene-2-ethylamine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditions: mild temperatures, typically room temperature.
Reduction: Lithium aluminum hydride; reaction conditions: anhydrous solvents, low temperatures.
Substitution: Electrophiles such as halogens, nitrating agents; reaction conditions: acidic or basic media, depending on the electrophile.
Major Products:
Oxidation: this compound N-oxide.
Reduction: Thiophene-2-ethylamine.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Thiophene-2-acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Comparison with Similar Compounds
Thiophene-2-acetamide can be compared with other thiophene derivatives such as:
Thiophene-2-carboxamide: Similar structure but with a carboxamide group instead of an acetamide group.
Thiophene-2-ethylamine: Contains an ethylamine group instead of an acetamide group.
Thiophene-2-carboxylic acid: The parent compound with a carboxylic acid group.
Uniqueness: this compound’s unique combination of the thiophene ring and acetamide group provides distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Properties
IUPAC Name |
2-thiophen-2-ylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS/c7-6(8)4-5-2-1-3-9-5/h1-3H,4H2,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPZTFTUZUQRQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196247 | |
Record name | Thiophen-2-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4461-29-4 | |
Record name | 2-Thiopheneacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4461-29-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiophen-2-acetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004461294 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiophen-2-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thiophen-2-acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.469 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | THIOPHEN-2-ACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CP6UEJ81DK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Thiophene-2-acetamide contribute to the detection of β-lactamase activity?
A1: The research paper describes a method for detecting β-lactamase activity using a specific class of substrates. These substrates contain several key components, including a group recognized by β-lactamase. While the specific role of this compound isn't explicitly detailed, the researchers indicate it can function as the group recognized by β-lactamase within the substrate molecule []. Essentially, the presence of this compound allows the substrate to interact with the β-lactamase enzyme. Upon interaction, the substrate is broken down, releasing a leaving group. This leaving group then reacts with a tetrazolium salt, leading to the formation of a colored precipitate. The intensity of this color can then be measured to determine the level of β-lactamase activity present in the sample.
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